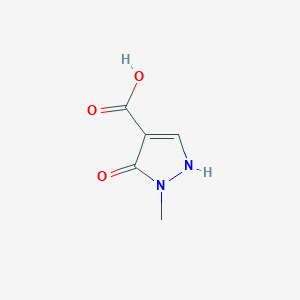

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans, also known as CPX, is a chiral cyclopropyl amine derivative, which has been widely used in synthetic organic chemistry. It is a versatile building block, which can be used for the synthesis of a variety of compounds, such as amines, peptides, and carbohydrates. CPX is also a useful starting material for the synthesis of complex molecules, such as drugs and agrochemicals.

Applications De Recherche Scientifique

Retinoids in Cancer Therapy

Retinoids, including all-trans retinoic acid (RA), demonstrate significant antitumor activity across a range of tumor-cell lines, mediated by changes in gene expression via specific nuclear receptors. Clinical studies have shown promising results in treating acute promyelocytic leukemia (APL), cutaneous T-cell malignancies, and other dermatologic malignancies with retinoids. The combination of 13-cis-retinoic acid (cRA) with interferon alpha has also been effective for squamous cell carcinomas of the head and neck and cervix, supporting the need for targeted trials to optimize retinoid-based treatments (Smith et al., 1992).

Rosmarinic Acid in Food Industry

Rosmarinic acid (RA) is recognized for its antioxidant and preservative properties in the food industry. It is found in various plant species and has been approved for use as a natural antioxidant/preservative. The review explores biotechnological approaches for mass production, biological properties, and future applications of RA in food products, highlighting the importance of technological and chemical modifications to improve its bioavailability and efficacy (Marchev et al., 2021).

Retinoic Acid in Livestock Embryo Production

Retinoic acid supplementation during in vitro oocyte maturation has been explored for its potential to improve livestock embryo production. RA plays a crucial role in regulating cell development, differentiation, embryonic growth, and reproductive functions in both male and female livestock, suggesting its utility in assisted reproductive technology fields (Abdelnour et al., 2019).

Reactive Oxygen Species and Cell Motility

The role of reactive oxygen species (ROS) in cellular motility, especially in endothelial cells, has been studied, revealing the involvement of NAD(P)H oxidase and the small GTPase Rac1 in ROS production. This research provides insights into the physiological involvement of ROS in cellular functions and the potential for targeted therapeutic interventions (Moldovan et al., 2006).

Recycled Aggregate Concrete (RAC) in Construction

Research on recycled aggregate concrete (RAC) focuses on its mechanical properties, durability, and structural performance, aiming to promote its safe and economic use in civil engineering. This includes studies on the material’s strength, elasticity, stress-strain behavior, and performance under various conditions, contributing to sustainable construction practices (Xiao et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "3,4-Epoxy-1-butanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 3,4-epoxy-1-butanol in the presence of sodium borohydride to yield rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol as a mixture of diastereomers.", "Step 2: The diastereomers are separated by column chromatography.", "Step 3: The trans diastereomer is treated with hydrochloric acid to remove the protecting group on the oxolan ring.", "Step 4: The resulting compound is neutralized with sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is washed with water and dried over sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans as a white solid." ] } | |

Numéro CAS |

1844859-61-5 |

Nom du produit |

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans |

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

143.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.